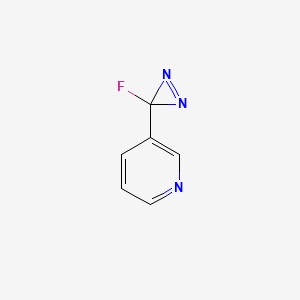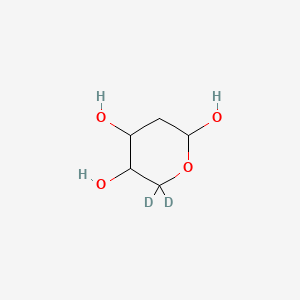
Eprosartan Ethyl-d5 Methyl Diester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eprosartan Ethyl-d5 Methyl Diester: is a derivative of eprosartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension. This compound is labeled with deuterium, which is often used in scientific research to study metabolic pathways and drug interactions due to its stability and distinguishable mass from hydrogen .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Eprosartan Ethyl-d5 Methyl Diester involves multiple steps, starting from the basic structure of eprosartan. The process includes the introduction of deuterium atoms into the ethyl and methyl groups. This can be achieved through deuterium exchange reactions or by using deuterated reagents. The reaction conditions typically involve the use of organic solvents like ethanol or chloroform, and the reactions are carried out under controlled temperatures to ensure the incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification. The use of deuterated reagents in bulk and maintaining stringent reaction conditions are crucial for the large-scale production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Eprosartan Ethyl-d5 Methyl Diester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Eprosartan Ethyl-d5 Methyl Diester is widely used in scientific research due to its unique properties:
Chemistry: Used to study reaction mechanisms and pathways involving eprosartan derivatives.
Biology: Employed in metabolic studies to trace the pathways of eprosartan in biological systems.
Medicine: Investigated for its potential therapeutic effects and interactions with other drugs.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes.
Mécanisme D'action
Eprosartan Ethyl-d5 Methyl Diester exerts its effects by blocking the angiotensin II receptor, specifically the AT1 receptor, found in various tissues such as vascular smooth muscle and the adrenal gland. This blockade prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to vasodilation and reduced blood pressure. Additionally, it inhibits norepinephrine production, further contributing to its antihypertensive effects .
Comparaison Avec Des Composés Similaires
Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action but different chemical structure.
Valsartan: Similar to eprosartan but with distinct pharmacokinetic properties.
Telmisartan: Known for its longer half-life and additional benefits in metabolic syndrome.
Uniqueness of Eprosartan Ethyl-d5 Methyl Diester: this compound is unique due to the incorporation of deuterium, which enhances its stability and allows for detailed metabolic studies. This makes it particularly valuable in research settings where precise tracking of the compound is required.
Propriétés
Numéro CAS |
1346606-20-9 |
|---|---|
Formule moléculaire |
C26H30N2O4S |
Poids moléculaire |
471.627 |
Nom IUPAC |
methyl 4-[[2-butyl-5-[(E)-3-oxo-3-(1,1,2,2,2-pentadeuterioethoxy)-2-(thiophen-2-ylmethyl)prop-1-enyl]imidazol-1-yl]methyl]benzoate |
InChI |
InChI=1S/C26H30N2O4S/c1-4-6-9-24-27-17-22(15-21(26(30)32-5-2)16-23-8-7-14-33-23)28(24)18-19-10-12-20(13-11-19)25(29)31-3/h7-8,10-15,17H,4-6,9,16,18H2,1-3H3/b21-15+/i2D3,5D2 |
Clé InChI |
DRNXMWWTAZQPCI-XBYZVBMGSA-N |
SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)OC)C=C(CC3=CC=CS3)C(=O)OCC |
Synonymes |
(αE)-α-[[2-Butyl-1-[[4-(methoxycarbonyl)phenyl]methyl]-1H-imidazol-5-yl]_x000B_methylene]-2-thiophenepropanoic Acid Ethyl Ester; Methyl 4-((5-((E)-2-_x000B_(Ethoxycarbonyl)-3-(thien-2-yl)prop-1-enyl)-2-butyl-1H-imidazol-1-yl)methyl)benzoate; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


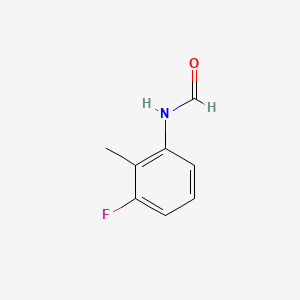
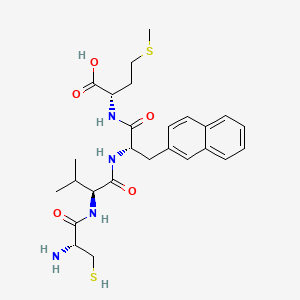

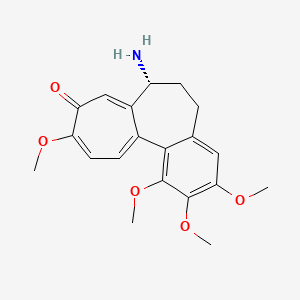
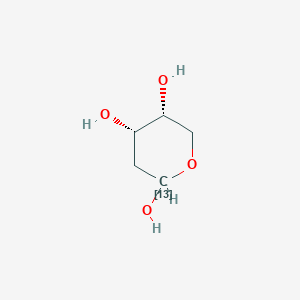
![2-deoxy-D-[2-13C]ribose](/img/structure/B583559.png)
![5-Methyl-1H-imidazo[4,5-f]quinoline](/img/structure/B583561.png)
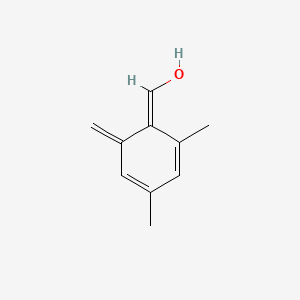
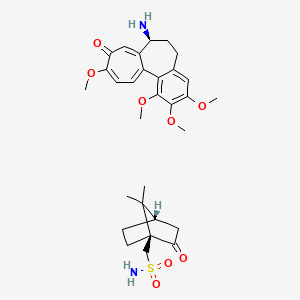
![2-deoxy-D-[5-13C]ribose](/img/structure/B583564.png)
![2-deoxy-D-[UL-13C5]ribose](/img/structure/B583565.png)
